molecular formula C16H23N3O2S B6009895 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide

カタログ番号: B6009895
分子量: 321.4 g/mol
InChIキー: VQVNTKGCGAPCFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, commonly known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of beta-amyloid plaques in Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.

作用機序

DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide. This results in a decrease in the production of beta-amyloid plaques, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on gamma-secretase and beta-amyloid production, DAPT has been shown to have other biochemical and physiological effects. For example, DAPT has been shown to inhibit the differentiation of mesenchymal stem cells into osteoblasts, which could have implications for bone regeneration therapies. DAPT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

実験室実験の利点と制限

One advantage of using DAPT in lab experiments is that it is a small molecule inhibitor, which makes it easier to manipulate and study than larger molecules such as antibodies. However, one limitation of using DAPT is that it is not specific to gamma-secretase, and can also inhibit other enzymes such as Notch. This can lead to off-target effects and potential toxicity.

将来の方向性

There are several potential future directions for research on DAPT. One area of interest is the development of more specific gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the use of DAPT in combination with other therapies for Alzheimer's disease and other neurodegenerative disorders. Additionally, DAPT has potential applications in cancer therapy, and further research is needed to explore its efficacy and safety in this context.
Conclusion
DAPT is a small molecule inhibitor of gamma-secretase that has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. DAPT inhibits gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide, which results in a decrease in the production of beta-amyloid plaques. While DAPT has shown promise in preclinical studies, further research is needed to explore its potential therapeutic applications and to develop more specific gamma-secretase inhibitors.

合成法

DAPT can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2-(2-pyridinylthio)acetic acid with 1-(2,2-dimethylpropyl)-3-pyrrolidinone in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

科学的研究の応用

DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. In preclinical studies, DAPT has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. DAPT has also been studied for its potential therapeutic applications in cancer, as gamma-secretase is involved in the cleavage of several oncogenic proteins.

特性

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-16(2,3)11-19-9-12(8-15(19)21)18-13(20)10-22-14-6-4-5-7-17-14/h4-7,12H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNTKGCGAPCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。